2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate
Description
This compound is characterized by two hydrophilic moieties connected to a hydrophobic alkyne hydrocarbon chain . It is widely used in various industries due to its unique amphiphilic properties.
Properties
CAS No. |
9014-85-1 |
|---|---|
Molecular Formula |
C18H34O4 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
2-[7-(2-hydroxyethoxy)-2,4,7,9-tetramethyldec-5-yn-4-yl]oxyethanol |
InChI |
InChI=1S/C18H34O4/c1-15(2)13-17(5,21-11-9-19)7-8-18(6,14-16(3)4)22-12-10-20/h15-16,19-20H,9-14H2,1-6H3 |
InChI Key |
JIMHRFRMUJZRFD-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)O)O.C(CO)O |
Canonical SMILES |
CC(C)CC(C)(C#CC(C)(CC(C)C)OCCO)OCCO |
Other CAS No. |
9014-85-1 |
Pictograms |
Corrosive; Irritant |
Synonyms |
SURFYNOL 440 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves the reaction of acetylene with isobutylene in the presence of a catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product . Industrial production methods often involve the use of ethoxylation, where ethylene oxide is added to the compound to enhance its surfactant properties .
Chemical Reactions Analysis
2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a surfactant and wetting agent. In biology, it is employed in the formulation of various biochemical assays. In medicine, it is used in the development of drug delivery systems due to its ability to enhance the solubility of hydrophobic drugs. In industry, it is used in the production of paints, coatings, and adhesives .
Mechanism of Action
The mechanism of action of ethane-1,2-diol;2,4,7,9-tetramethyldec-5-yne-4,7-diol involves its ability to reduce surface tension. This property makes it an effective wetting agent, defoamer, and emulsifier. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic surfaces, facilitating the formation of stable emulsions .
Comparison with Similar Compounds
2,4,7,9-Tetramethyl-5-decyne-4,7-diol ethoxylate is unique due to its specific structure, which provides both hydrophilic and hydrophobic properties. Similar compounds include 3,6-dimethyl-4-octyne-3,6-diol and 3,5-dimethyl-1-hexyn-3-ol. These compounds also possess surfactant properties but differ in their molecular structures and specific applications .
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